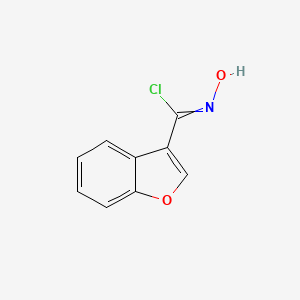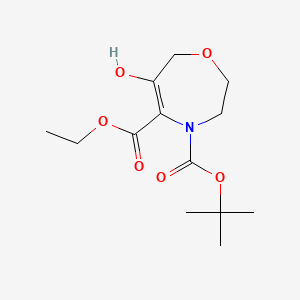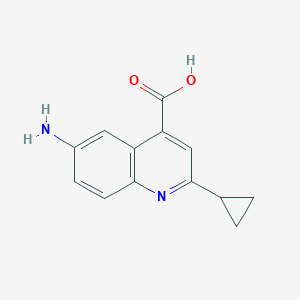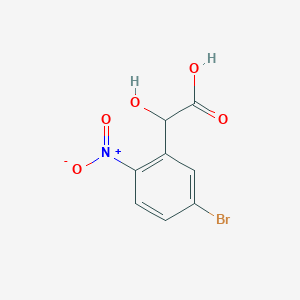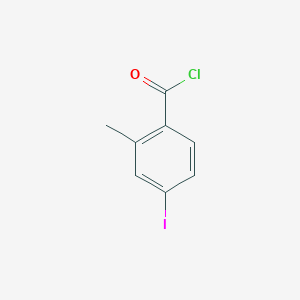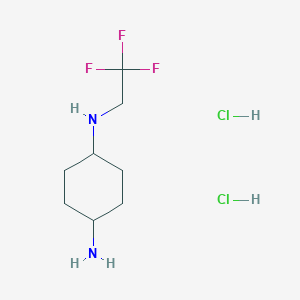
trans-N1-(2,2,2-Trifluoroethyl)-1,4-cyclohexanediamine Dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
trans-N1-(2,2,2-Trifluoroethyl)-1,4-cyclohexanediamine Dihydrochloride: is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a trifluoroethyl group attached to a cyclohexanediamine backbone, which is further stabilized by two hydrochloride groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of trans-N1-(2,2,2-Trifluoroethyl)-1,4-cyclohexanediamine Dihydrochloride typically involves the reaction of 1,4-cyclohexanediamine with 2,2,2-trifluoroethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the dihydrochloride salt.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine groups, leading to the formation of corresponding oxides or imines.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like sodium azide or thiols can be employed under mild conditions.
Major Products:
Oxidation: Formation of imines or oxides.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted cyclohexanediamine derivatives.
Wissenschaftliche Forschungsanwendungen
Biology: In biological research, trans-N1-(2,2,2-Trifluoroethyl)-1,4-cyclohexanediamine Dihydrochloride is studied for its potential as a biochemical probe to investigate enzyme mechanisms and protein interactions.
Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent due to its ability to interact with specific molecular targets, making it a candidate for drug development.
Industry: In the industrial sector, the compound is utilized in the synthesis of specialty chemicals and materials, including polymers and coatings, where its unique properties can enhance performance characteristics.
Wirkmechanismus
The mechanism of action of trans-N1-(2,2,2-Trifluoroethyl)-1,4-cyclohexanediamine Dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s binding affinity and specificity, leading to modulation of biological pathways. The compound may act as an inhibitor or activator of certain enzymes, thereby influencing cellular processes and biochemical reactions.
Vergleich Mit ähnlichen Verbindungen
- N1-(2,2,2-Trifluoroethyl)-1,4-cyclohexanediamine
- N1-(2,2,2-Trifluoroethyl)-1,4-cyclohexanediamine Monohydrochloride
- N1-(2,2,2-Trifluoroethyl)-1,4-cyclohexanediamine Trifluoroacetate
Uniqueness: The dihydrochloride form of trans-N1-(2,2,2-Trifluoroethyl)-1,4-cyclohexanediamine offers enhanced stability and solubility compared to its mono-hydrochloride or free base counterparts. The presence of two hydrochloride groups can also influence the compound’s reactivity and interaction with biological targets, making it a more versatile and effective compound in various applications.
Eigenschaften
Molekularformel |
C8H17Cl2F3N2 |
|---|---|
Molekulargewicht |
269.13 g/mol |
IUPAC-Name |
4-N-(2,2,2-trifluoroethyl)cyclohexane-1,4-diamine;dihydrochloride |
InChI |
InChI=1S/C8H15F3N2.2ClH/c9-8(10,11)5-13-7-3-1-6(12)2-4-7;;/h6-7,13H,1-5,12H2;2*1H |
InChI-Schlüssel |
HPZDXCVQWFIYNQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CCC1N)NCC(F)(F)F.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(R)-2-[(1-Methyl-2-benzimidazolyl)amino]-2-phenylethanol](/img/structure/B13703468.png)
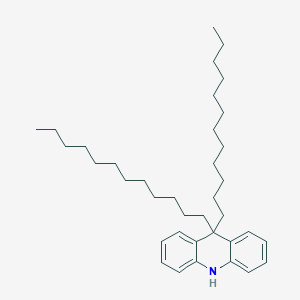
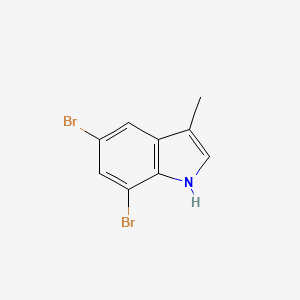
![Ethyl 3-[(2-Bromo-4-cyanophenyl)amino]propanoate](/img/structure/B13703478.png)
![Methyl 5-[3-Fluoro-4-(1-pyrazolyl)phenyl]isoxazole-3-carboxylate](/img/structure/B13703481.png)
![1-[1-(2-Methoxyphenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13703486.png)
